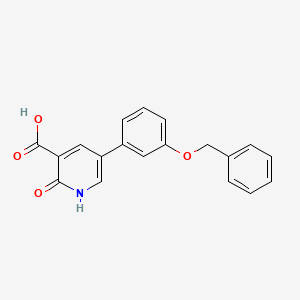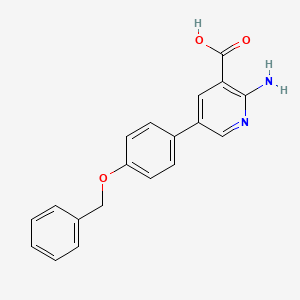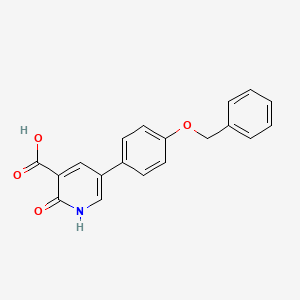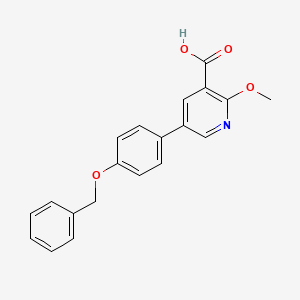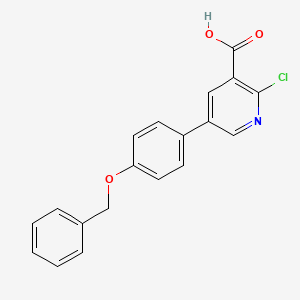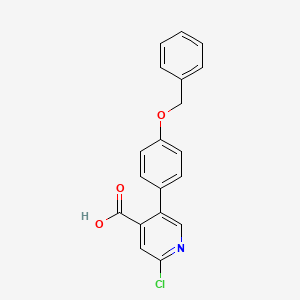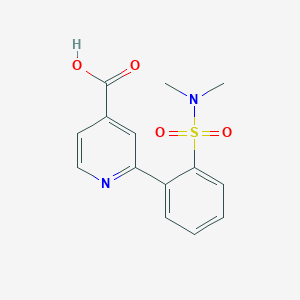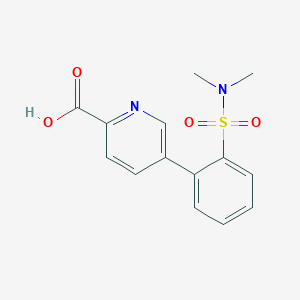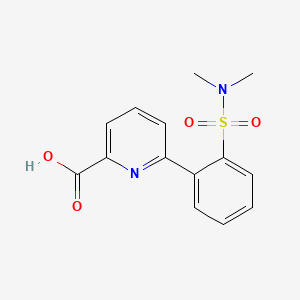
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (4-DMSP) is an organic compound that has been studied for its potential applications in scientific research. 4-DMSP is a derivative of picolinic acid, and is widely used in laboratories for its unique properties.
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is widely used in scientific research due to its unique properties and potential applications. It has been studied for its ability to act as a substrate for various enzymes, such as tyrosinase and laccase. It has also been used to study the effects of various drugs on biological systems, such as the inhibition of cytochrome P450 enzymes. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the effects of various environmental stressors on biological systems, as well as the effects of various drugs on the nervous system.
Mecanismo De Acción
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, such as tyrosinase and laccase, and to interact with various proteins and other molecules in the body. It is also believed to interact with various receptors in the body, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters in the brain. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant activity, and to modulate the activity of various proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in many laboratories. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, and can be toxic if ingested in large quantities.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of various drugs on biological systems, as well as the effects of various environmental stressors on biological systems. It could also be used to study the effects of various drugs on the nervous system, and to study the effects of various proteins and other molecules in the body. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the metabolism of neurotransmitters in the brain. Finally, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the activity of various receptors in the body.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2-amino-5-methylpyridine with 2-N,N-dimethylsulfamoylbenzoic acid, followed by the reaction of the resulting product with acetic anhydride and pyridine. The second step involves the reaction of the product from the first step with thionyl chloride and pyridine. The reaction yields 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as a white, crystalline solid.
Propiedades
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-12(9-10)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNPXZOAWRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

